molecular formula C19H23NO3 B13371722 1-(3,4-Dimethoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroquinoline

1-(3,4-Dimethoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B13371722
M. Wt: 313.4 g/mol
InChI Key: LEDDOJSVHHDEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a methoxy group at the 6 position of the tetrahydroquinoline ring

Preparation Methods

The synthesis of 1-(3,4-Dimethoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 6-methoxy-1,2,3,4-tetrahydroquinoline.

    Condensation Reaction: The key step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 6-methoxy-1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3,4-Dimethoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced tetrahydroquinoline derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines to form substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key biochemical pathways, affecting cellular processes.

    Receptor Interaction: The compound may interact with cell surface receptors, modulating signal transduction pathways and cellular responses.

    Gene Expression: It can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has an additional methoxy group at the 7 position, which may influence its chemical reactivity and biological activity.

    1-(3,4-Dimethoxybenzyl)-4-methyloctanoate: This compound is an ester derivative and is used as an internal standard in analytical chemistry.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C19H23NO3/c1-21-16-7-8-17-15(12-16)5-4-10-20(17)13-14-6-9-18(22-2)19(11-14)23-3/h6-9,11-12H,4-5,10,13H2,1-3H3

InChI Key

LEDDOJSVHHDEHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(CCC2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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